Cas no 899213-90-2 (3-(benzenesulfonyl)-6,7-difluoro-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one)

3-(benzenesulfonyl)-6,7-difluoro-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties
Names and Identifiers
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- 3-(benzenesulfonyl)-6,7-difluoro-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one
- 3-(benzenesulfonyl)-6,7-difluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
- AKOS001838966
- 899213-90-2
- 6,7-difluoro-1-(3-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one
- 3-(benzenesulfonyl)-6,7-difluoro-1-[(3-methylphenyl)methyl]quinolin-4-one
- F1603-0161
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- Inchi: 1S/C23H17F2NO3S/c1-15-6-5-7-16(10-15)13-26-14-22(30(28,29)17-8-3-2-4-9-17)23(27)18-11-19(24)20(25)12-21(18)26/h2-12,14H,13H2,1H3
- InChI Key: PKYILCVGPGDJHW-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(C1C(C2C=C(C(=CC=2N(C=1)CC1C=CC=C(C)C=1)F)F)=O)(=O)=O
Computed Properties
- Exact Mass: 425.08972090g/mol
- Monoisotopic Mass: 425.08972090g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 772
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 62.8Ų
3-(benzenesulfonyl)-6,7-difluoro-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1603-0161-5mg |
3-(benzenesulfonyl)-6,7-difluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one |
899213-90-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1603-0161-5μmol |
3-(benzenesulfonyl)-6,7-difluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one |
899213-90-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1603-0161-2mg |
3-(benzenesulfonyl)-6,7-difluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one |
899213-90-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1603-0161-3mg |
3-(benzenesulfonyl)-6,7-difluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one |
899213-90-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1603-0161-4mg |
3-(benzenesulfonyl)-6,7-difluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one |
899213-90-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1603-0161-2μmol |
3-(benzenesulfonyl)-6,7-difluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one |
899213-90-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1603-0161-1mg |
3-(benzenesulfonyl)-6,7-difluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one |
899213-90-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
3-(benzenesulfonyl)-6,7-difluoro-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one Related Literature
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
Additional information on 3-(benzenesulfonyl)-6,7-difluoro-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one
Introduction to 3-(benzenesulfonyl)-6,7-difluoro-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one (CAS No. 899213-90-2)
The compound 3-(benzenesulfonyl)-6,7-difluoro-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one (CAS No. 899213-90-2) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel pharmacophores with potential therapeutic applications. This heterocyclic molecule, characterized by its quinoline core structure modified with fluoro and sulfonyl substituents, has garnered attention due to its unique chemical properties and promising biological activities.
At the heart of this compound lies its quinoline scaffold, a well-established motif in drug discovery known for its broad spectrum of biological interactions. The presence of fluoro groups at the 6 and 7 positions introduces electronic and steric effects that can modulate the compound's binding affinity and metabolic stability. Specifically, the electron-withdrawing nature of fluorine atoms can enhance the reactivity of certain functional groups while simultaneously influencing the overall pharmacokinetic profile.
The benzenesulfonyl moiety at the 3-position further contributes to the compound's structural complexity and potential biological activity. Sulfonyl groups are frequently incorporated into drug molecules due to their ability to enhance binding interactions through hydrogen bonding and dipole-dipole interactions. In this context, the sulfonyl group in 3-(benzenesulfonyl)-6,7-difluoro-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one may play a crucial role in mediating interactions with biological targets such as enzymes or receptors.
Additionally, the 3-methylphenyl substituent at the 1-position adds another layer of structural diversity. This aromatic ring system can influence both the electronic properties of the molecule and its solubility characteristics. The methyl group at the para position may further enhance lipophilicity, potentially improving membrane permeability and oral bioavailability—a critical factor in drug development.
Recent research has highlighted the significance of fluorinated quinolines in medicinal chemistry. Studies have demonstrated that fluorine substitution can lead to enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. For instance, fluorinated analogs of quinoline-based drugs have shown increased resistance to degradation by metabolic enzymes such as cytochrome P450 enzymes, thereby extending their half-life in vivo.
The fluoro groups in 3-(benzenesulfonyl)-6,7-difluoro-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one are strategically positioned to interact with specific residues in biological targets. Fluorine atoms can participate in both hydrophobic and hydrophilic interactions, depending on their electronic environment. This dual functionality makes them particularly valuable in designing molecules that can precisely fit into binding pockets with high selectivity.
Moreover, computational studies have suggested that the sulfonyl group in this compound can engage in multiple hydrogen bonding interactions with polar residues in protein targets. This capability is essential for achieving high-affinity binding and may contribute to the compound's potential as a lead candidate for further development.
In terms of synthetic chemistry, 3-(benzenesulfonyl)-6,7-difluoro-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one presents an intriguing challenge due to its complex structure. The synthesis involves multiple steps, including functionalization of the quinoline core and introduction of fluoro and sulfonyl substituents. Advanced synthetic methodologies such as cross-coupling reactions and metal-catalyzed transformations are employed to achieve regioselective modifications.
The presence of both fluoro and sulfonyl groups necessitates careful optimization during synthesis to ensure high yields and purity. Fluorination reactions often require specialized conditions to prevent unwanted side reactions, while sulfonylation reactions must be controlled to avoid over-substitution or decomposition.
Biologically speaking,3-(benzenesulfonyl)-6,7-difluoro-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one has shown promise in preliminary assays targeting various disease-related pathways. Its unique structural features make it a versatile scaffold for exploring new therapeutic strategies. For example, quinoline derivatives have been extensively studied for their anti-inflammatory, antiviral, and anticancer properties.
Recent advances in structure-based drug design have enabled researchers to predict potential biological activities more accurately. By leveraging computational tools such as molecular docking simulations,3-(benzenesulfonyl)-6,7-difluoro-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one can be screened against large databases of protein targets to identify promising interactions. This approach has accelerated the discovery process by allowing virtual testing of millions of compounds before experimental validation.
The benzenesulfonyl group, in particular,may play a pivotal role in modulating biological activity by enhancing binding affinity through non-covalent interactions such as hydrogen bonding and π-stacking. These interactions are critical for achieving high selectivity against off-target proteins that could lead to adverse effects.
In conclusion,3-(benzenesulfonyl)-6,7-difluoro-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one (CAS No. 899213-90-2) represents a compelling example of how structural modifications can lead to novel pharmacophores with therapeutic potential. Its unique combination of fluoro and sulfonyl substituents on a quinoline core makes it an attractive candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs.
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